molecular formula C19H18N2O5 B13542526 1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B13542526
M. Wt: 354.4 g/mol
InChI Key: VTXXVTBRUMXTIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a tert-butoxy group, a cyanophenyl group, and a carboxylic acid group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃

    Reduction: LiAlH₄, NaBH₄

    Substitution: NaOCH₃, NH₃

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

5-(4-cyanophenyl)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C19H18N2O5/c1-19(2,3)26-16(22)11-21-10-14(8-15(17(21)23)18(24)25)13-6-4-12(9-20)5-7-13/h4-8,10H,11H2,1-3H3,(H,24,25)

InChI Key

VTXXVTBRUMXTIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(C=C(C1=O)C(=O)O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.